Cas no 1368631-93-9 (2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid)
2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
- 1H-Indole-3-acetic acid, 6-chloro-2,3-dihydro-2-oxo-
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- Inchi: 1S/C10H8ClNO3/c11-5-1-2-6-7(4-9(13)14)10(15)12-8(6)3-5/h1-3,7H,4H2,(H,12,15)(H,13,14)
- InChI Key: UGTURONJYZTWAN-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(Cl)=C2)C(CC(O)=O)C1=O
Experimental Properties
- Density: 1.453±0.06 g/cm3(Predicted)
- Boiling Point: 459.3±45.0 °C(Predicted)
- pka: 4.12±0.10(Predicted)
2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-5522638-0.05g |
2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1368631-93-9 | 95.0% | 0.05g |
$174.0 | 2025-03-15 | |
| Enamine | EN300-5522638-0.1g |
2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1368631-93-9 | 95.0% | 0.1g |
$257.0 | 2025-03-15 | |
| Enamine | EN300-5522638-0.25g |
2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1368631-93-9 | 95.0% | 0.25g |
$367.0 | 2025-03-15 | |
| Enamine | EN300-5522638-0.5g |
2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1368631-93-9 | 95.0% | 0.5g |
$579.0 | 2025-03-15 | |
| Enamine | EN300-5522638-1.0g |
2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1368631-93-9 | 95.0% | 1.0g |
$743.0 | 2025-03-15 | |
| Enamine | EN300-5522638-2.5g |
2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1368631-93-9 | 95.0% | 2.5g |
$1454.0 | 2025-03-15 | |
| Enamine | EN300-5522638-5.0g |
2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1368631-93-9 | 95.0% | 5.0g |
$2152.0 | 2025-03-15 | |
| Enamine | EN300-5522638-10.0g |
2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
1368631-93-9 | 95.0% | 10.0g |
$3191.0 | 2025-03-15 | |
| Aaron | AR028OSQ-50mg |
2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)aceticacid |
1368631-93-9 | 95% | 50mg |
$265.00 | 2025-02-16 | |
| Aaron | AR028OSQ-100mg |
2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)aceticacid |
1368631-93-9 | 95% | 100mg |
$379.00 | 2025-02-16 |
2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Introduction to 2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid (CAS No. 1368631-93-9)
The compound 2-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, identified by the CAS registry number CAS No. 1368631-93, is a biologically active molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and development.
Recent studies have highlighted the importance of indole derivatives in medicinal chemistry, particularly those with substituents that enhance bioavailability and selectivity. The presence of a chloro group at the sixth position of the indole ring in this compound contributes to its distinct chemical properties and biological activity. Researchers have demonstrated that such substitutions can significantly influence the molecule's interaction with target proteins, making it a valuable candidate for therapeutic interventions.
The synthesis of 2-(6-chloro-indol-yl)acetic acid involves a multi-step process that includes chlorination, oxidation, and coupling reactions. These steps ensure the formation of a stable and functional molecule with desired stereochemistry. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and structure of the compound.
In terms of biological activity, this compound has shown potential as an anti-inflammatory agent in preclinical studies. Its ability to inhibit key enzymes involved in inflammatory pathways makes it a promising lead for developing novel anti-inflammatory drugs. Furthermore, recent research has explored its role in modulating cellular signaling pathways, which could have implications in cancer therapy.
The application of computational chemistry tools has provided deeper insights into the molecular interactions of this compound with its targets. Molecular docking studies have revealed favorable binding affinities with several protein targets, suggesting its potential as a drug candidate for various diseases.
In conclusion, 2-(6-chloro-indol-yl)acetic acid represents a significant advancement in the field of medicinal chemistry due to its unique structure and diverse biological activities. Continued research into its properties and applications is expected to unlock new therapeutic possibilities and contribute to the development of innovative treatments.
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